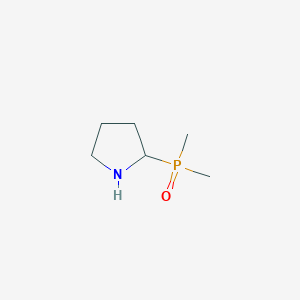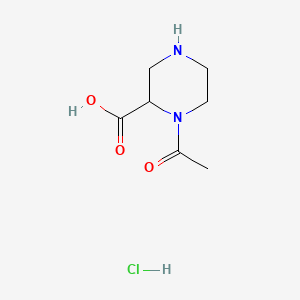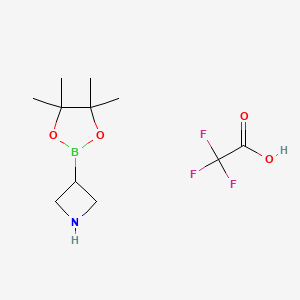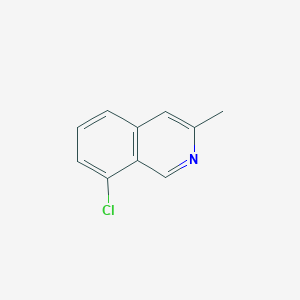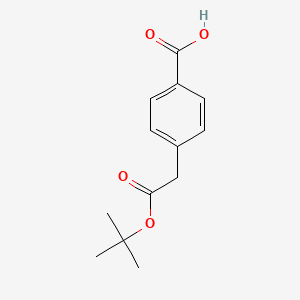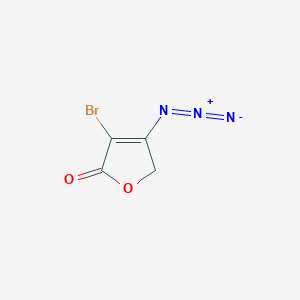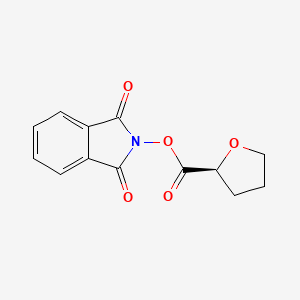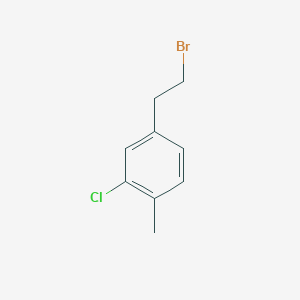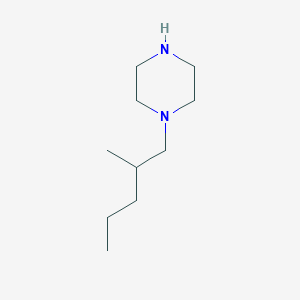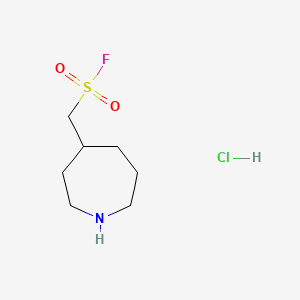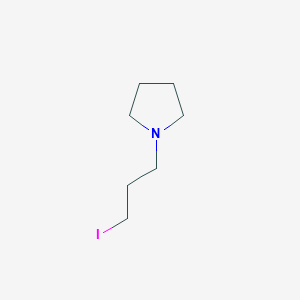
1-(3-Iodopropyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodopropyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-iodopropyl groupThe molecular formula of this compound is C7H14IN, and it has a molecular weight of 239.1 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,3-diiodopropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,3-diiodopropane
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
化学反応の分析
Types of Reactions: 1-(3-Iodopropyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-propylpyrrolidine.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido, thiocyanato, or cyano derivatives.
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of 3-propylpyrrolidine.
科学的研究の応用
1-(3-Iodopropyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic studies.
Material Science:
作用機序
The mechanism of action of 1-(3-Iodopropyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to form hydrogen bonds. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Pyrrolidine: The parent compound, lacking the 3-iodopropyl group.
3-Iodopyrrolidine: A similar compound with the iodine atom directly attached to the pyrrolidine ring.
Pyrrolidin-2-one: An oxidized derivative of pyrrolidine.
Uniqueness: 1-(3-Iodopropyl)pyrrolidine is unique due to the presence of the 3-iodopropyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C7H14IN |
|---|---|
分子量 |
239.10 g/mol |
IUPAC名 |
1-(3-iodopropyl)pyrrolidine |
InChI |
InChI=1S/C7H14IN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |
InChIキー |
GSLHHGGUIUTHKV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


